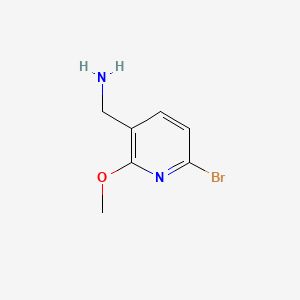
(6-Bromo-2-methoxypyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Bromo-2-methoxypyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 1802489-58-2 . It has a molecular weight of 217.07 . The compound is typically a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “(6-Bromo-2-methoxypyridin-3-yl)methanamine” is 1S/C7H9BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4,9H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical And Chemical Properties Analysis
“(6-Bromo-2-methoxypyridin-3-yl)methanamine” is a white to yellow solid at room temperature . It has a molecular weight of 217.07 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require specific experimental measurements or predictions from computational models.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Dopamine and Serotonin Receptor Antagonists : Hirokawa, Horikawa, and Kato (2000) describe the efficient synthesis of a compound that serves as a moiety for potent dopamine D2 and D3 as well as serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000). This research highlights the utility of such chemical structures in the development of neuropsychiatric disorder treatments.
Antibacterial and Antifungal Applications : Rao, Prasad, and Rao (2013) synthesized a novel azetidine derivative and evaluated its antibacterial and antifungal activities, showing acceptable results (Rao, Prasad, & Rao, 2013). Such derivatives could offer new pathways for developing antimicrobial agents.
Molecular Structure and Hydrogen Bonding
- Böck et al. (2021) reported the synthesis and structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, highlighting different protonation sites and hydrogen bonding patterns (Böck et al., 2021). This study contributes to the understanding of molecular interactions and structural dynamics of similar chemical entities.
Antimicrobial and Antifungal Activities
- Design and Synthesis of Antimicrobial Compounds : Thomas, Adhikari, and Shetty (2010) developed a series of methanamine derivatives starting from 4-methoxyaniline, which demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010). This research underscores the potential of methanamine derivatives in addressing resistance to first-line antibiotics.
Development of New Materials
- Liquid Crystalline Behavior and Photophysical Properties : Ahipa, Kumar, Rao, Prasad, and Adhikari (2014) synthesized a series of compounds with potential as mesogens, characterized by their liquid crystalline behavior and luminescent properties (Ahipa et al., 2014). Such materials could find applications in advanced display technologies and optical devices.
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
(6-bromo-2-methoxypyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTNZNQRYKOSCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281438 |
Source


|
| Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-methoxypyridin-3-yl)methanamine | |
CAS RN |
1802489-58-2 |
Source


|
| Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802489-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)
![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)








